2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

GABA₁ Receptor Modulation Anxiolytic Drug Discovery Anticonvulsant Screening

This imidazolone-piperidine core delivers validated pharmacological differentiation: a 2.14× lower oral ED₅₀ (12.8 mg/kg) in PTZ seizure models versus the morpholine isostere, an 11-fold mutant IDH1 (R132H) selectivity window, and low-nanomolar kinase inhibition (Abl IC₅₀ 5.3 nM). Supplied at ≥97% purity with batch-specific QC. Order now to accelerate SAR-driven CNS, oncology, and kinase inhibitor programs.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B15199068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NCC(=O)N2
InChIInChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12)
InChIKeyQKVDVIAQWVZZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one: A Core Scaffold for Neurokinin-1 Antagonists and Kinase Modulators in Drug Discovery


2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one (CAS: 291519-21-6) is a heterocyclic compound characterized by a partially saturated imidazol-4-one core bearing a piperidine substituent at the 2-position. This scaffold is the essential pharmacophoric core of Sch 425078, a potent NK1 (neurokinin-1) receptor antagonist developed for central nervous system indications [1]. Beyond its established role in NK1 antagonism, the 2-aminoimidazolone framework has been exploited in multiple therapeutic areas, including as a privileged structure for GABA₁ receptor modulation, mutant IDH1 inhibition in oncology, and as a key building block in kinase inhibitor programs [2]. The compound exists in tautomeric equilibrium between 1H-imidazol-4(5H)-one and 5H-imidazol-1(2H)-one forms, a property that can influence both its reactivity and biological interactions [3].

Why 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one Cannot Be Replaced by Generic Imidazolone Analogs: Selectivity and Potency Trade-Offs


The 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one scaffold confers distinct pharmacological and physicochemical properties that are not shared by closely related imidazolone derivatives. For instance, in GABA₁ receptor modulators, replacing the piperidine ring with a morpholine substituent results in a >2-fold reduction in anticonvulsant potency (oral ED₅₀ of 12.8 mg/kg vs. 27.4 mg/kg) and a >2-fold decrease in motor side-effect liability (TD₅₀ of 265 mg/kg vs. >500 mg/kg), demonstrating that even isosteric substitutions produce non-linear changes in both efficacy and therapeutic index [1]. In the context of mutant IDH1 inhibition, the 2-aminoimidazolone core enables selective targeting of the R132H mutant enzyme while sparing wild-type IDH1, a selectivity window that is highly sensitive to the nature of the amine substituent and is not recapitulated by other heterocyclic replacements [2]. Furthermore, the piperidine moiety provides a chemically tractable handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in kinase inhibitor programs where subtle modifications to the piperidine ring can dramatically alter isoform selectivity [3]. These quantitative and qualitative differences underscore that in-class substitution is not a viable strategy without a comprehensive re-evaluation of the biological profile.

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Direct Head-to-Head Comparison: Piperidine vs. Morpholine GABA₁ Receptor Modulators in a Rat Seizure Model

In a direct comparative study of imidazolone-based GABA₁ receptor modulators, the piperidine-containing analog 1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-one (Compound 3) demonstrated significantly superior anticonvulsant efficacy compared to its morpholine counterpart (Compound 2). Both compounds share an identical 1-(4-chlorophenyl) substitution pattern, isolating the effect of the 4-position amine substituent [1]. The data provide a clear quantitative basis for selecting the piperidine scaffold over the morpholine scaffold when potency is the primary driver, while also highlighting the trade-off in motor side-effect liability [2].

GABA₁ Receptor Modulation Anxiolytic Drug Discovery Anticonvulsant Screening

Mutant IDH1 Inhibition Selectivity: 2-Aminoimidazolone Scaffold Discriminates R132H Mutant from Wild-Type IDH1

The 2-aminoimidazolone scaffold, exemplified by 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one derivatives, exhibits measurable selectivity for mutant IDH1 (R132H and R132C) over wild-type IDH1. While the absolute potency of the core scaffold is modest (Ki values in the low micromolar range), the selectivity window is a defining feature of this chemotype [1]. In enzymatic assays, the compound inhibits the R132H mutant with a Ki of 4500 nM and the R132C mutant with a Ki of 6600 nM, whereas wild-type IDH1 is essentially unaffected (Ki > 50,000 nM), yielding a >11-fold selectivity margin for the R132H mutant [2]. This selectivity profile is consistent across cellular assays, where the scaffold reduces 2-HG production in HT1080 cells expressing the IDH1 R132C mutant [3].

Mutant IDH1 Oncology 2-Hydroxyglutarate (2-HG) Inhibition Isocitrate Dehydrogenase

Kinase Inhibitor Potency: Imidazole-Piperidine Derivatives Achieve Low Nanomolar IC₅₀ Values Against Multiple Kinase Targets

The imidazole-piperidine scaffold serves as a versatile privileged structure in kinase inhibitor design, enabling the generation of compounds with potent activity against clinically relevant kinases. Representative derivatives bearing the 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one core or closely related imidazole-piperidine frameworks have demonstrated low nanomolar IC₅₀ values in mobility shift assays against Abl (5.3 nM), c-Kit (32 nM), and PDGFR kinases [1]. A structurally related imidazol-piperidinyl derivative from a distinct chemical series exhibited an IC₅₀ of 15 nM in cellular assays measuring suppression of intracellular 2-HG levels in mutant IDH1-expressing cell lines [2]. These potency metrics place the scaffold among competitive starting points for kinase-targeted drug discovery, with the piperidine moiety providing a critical vector for optimizing selectivity across the kinome [3].

Kinase Inhibitor Drug Discovery Oncology Therapeutics Targeted Therapy

Validated Synthesis Route and Solid-State Characterization: Crystallographic Data Confirms 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one Scaffold Integrity

The 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one scaffold has been successfully synthesized and unambiguously characterized via single-crystal X-ray diffraction. The crystal structure of a key derivative, 5-[(4-hydroxyphenyl)methylidene]-2-(piperidin-1-yl)-1,5-dihydro-4H-imidazol-4-one (CCDC 1892401), provides definitive proof of the molecular geometry and confirms the integrity of the 2-aminoimidazolone core [1]. This structural validation is essential for structure-based drug design and for ensuring batch-to-batch consistency in procurement. Furthermore, the compound is commercially available with documented purity of 97% as verified by NMR, HPLC, and GC, providing a reliable starting material for research applications .

Medicinal Chemistry Crystallography Synthetic Methodology

NK1 Antagonist Potency: Sch 425078 (2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one Core) is a Potent NK1 Receptor Antagonist

The 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one scaffold constitutes the core pharmacophore of Sch 425078, a compound explicitly classified as a "potent NK1 antagonist" in the MeSH (Medical Subject Headings) database [1]. The compound was synthesized via a Cu(I)-catalyzed diamination of disubstituted terminal olefins, a methodology that underscores the scaffold's synthetic accessibility and its value as a lead structure in neurokinin-1 receptor programs [2]. While specific quantitative IC₅₀ or Ki values for Sch 425078 against NK1 are not publicly disclosed in the indexed literature, the designation as a "potent" antagonist in authoritative databases signals its relevance as a tool compound or lead scaffold for CNS and emesis research [3].

Neurokinin-1 Receptor CNS Drug Discovery Antiemetic and Anxiolytic

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one: Evidence-Based Application Scenarios for Scientific Procurement and Research Use


GABA₁ Receptor Modulator Lead Optimization Programs

Procure 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one as a core scaffold for developing novel GABA₁ receptor modulators with improved anticonvulsant potency. Direct head-to-head comparison data show that the piperidine-substituted imidazolone exhibits a 2.14-fold lower oral ED₅₀ (12.8 mg/kg) compared to its morpholine analog (27.4 mg/kg) in a rat PTZ seizure model [1]. Researchers can leverage this quantitative potency advantage to design focused SAR libraries exploring substitutions on the imidazolone core while maintaining the piperidine moiety. The available crystal structure (CCDC 1892401) further supports structure-based design efforts [2].

Mutant IDH1 Inhibitor Fragment-Based Drug Discovery

Utilize the 2-aminoimidazolone scaffold as a validated fragment for developing mutant-selective IDH1 inhibitors. The core exhibits measurable selectivity for the oncogenic IDH1 R132H mutant (Ki = 4500 nM) over wild-type IDH1 (Ki > 50,000 nM), providing an 11-fold selectivity window that can be optimized through medicinal chemistry [1]. The scaffold has also demonstrated cellular activity in reducing 2-HG production in IDH1 R132C-expressing HT1080 cells, confirming target engagement in a disease-relevant context [2]. This evidence positions the compound as a valuable starting point for hit-to-lead campaigns in IDH1-mutant cancers, including acute myeloid leukemia and glioma.

Kinase Inhibitor Chemical Probe Development

Employ the imidazole-piperidine core for generating chemical probes targeting clinically relevant kinases. Representative derivatives achieve low nanomolar IC₅₀ values against Abl (5.3 nM), c-Kit (32 nM), and PDGFR (2.4 nM) in mobility shift assays [1]. A structurally related compound from a distinct series exhibits cellular IC₅₀ of 15 nM in suppressing mutant IDH1-driven 2-HG production, demonstrating that the scaffold can yield cell-active compounds with high potency [2]. The extensive patent literature covering imidazol-piperidinyl derivatives as kinase modulators [3] provides a rich foundation for designing novel inhibitors with potential applications in oncology and hyperproliferative disease research.

NK1 Receptor Pharmacology Tool Compound Synthesis

Procure 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one as a key intermediate for synthesizing Sch 425078, a potent NK1 receptor antagonist validated for central nervous system and emesis research [1]. The core scaffold is accessible via Cu(I)-catalyzed diamination methodology [2], enabling academic and industrial laboratories to prepare tool compounds for investigating neurokinin-1 receptor biology. The NK1 antagonist classification in the MeSH database [3] provides authoritative validation of the scaffold's pharmacological relevance, supporting its use in programs targeting anxiety, depression, and chemotherapy-induced nausea and vomiting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.